N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide
Description
This compound is a benzamide derivative featuring a 4-(dimethylamino)phenyl group, a 4-methylpiperazine-substituted ethyl chain, and a 4,5-dimethoxy-2-nitrobenzamide moiety. The nitro group may confer electron-withdrawing properties, while the dimethylamino and methoxy groups could enhance solubility and binding interactions.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-4,5-dimethoxy-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O5/c1-26(2)18-8-6-17(7-9-18)21(28-12-10-27(3)11-13-28)16-25-24(30)19-14-22(33-4)23(34-5)15-20(19)29(31)32/h6-9,14-15,21H,10-13,16H2,1-5H3,(H,25,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLRMGBIGLDJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide ()
- Structural Similarities: Both compounds share a benzamide backbone and dimethylamino groups.
- Key Differences: The triazine-based compound incorporates a morpholino-triazine core, whereas the target compound features a nitrobenzamide group. The synthesis yield for the triazine derivative was 50% using HBTU and Hunig’s base in NMP . Functional Implications: The triazine moiety may enhance π-π stacking interactions, while the nitro group in the target compound could improve electrophilic reactivity.
N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(3-methoxyphenoxy)acetamide ()
- Structural Overlaps: Both compounds include a 4-(dimethylamino)phenyl group and a piperazine-containing ethyl chain.
- Key Differences: The acetamide derivative substitutes the nitrobenzamide with a methoxyphenoxy acetamide group.
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Hydrochloride ()
- Shared Features: A benzamide scaffold and dimethylaminoethyl side chain.
- Key Differences :
Data Table: Comparative Analysis
Research Findings and Implications
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound may enhance binding to electrophilic pockets in enzymes, whereas methoxy groups in analogs () favor hydrophobic interactions .
- Piperazine vs. Morpholino Moieties: Piperazine derivatives (target compound, ) are often associated with improved solubility and CNS penetration, while morpholino groups () may stabilize hydrogen bonding .
- Synthetic Challenges : The use of HBTU and NMP in suggests that similar coupling reagents might be applicable for synthesizing the target compound, though nitro groups may require milder conditions to avoid reduction .
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with benzoyl chloride derivatives. Key steps include:
- Nucleophilic substitution to introduce dimethylamino and piperazinyl groups.
- Purification via column chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) and structural confirmation using NMR and mass spectrometry .
- Optimization parameters: Adjusting pH (9–10 using Na₂CO₃), temperature (reflux at 80–100°C), and solvent choice (acetonitrile for solubility). Yield improvements often require inert atmospheres (Schlenk techniques) to prevent hydrolysis .
Q. How is the molecular structure confirmed, and what analytical techniques are critical?
Structural confirmation relies on:
Q. What are the primary pharmacological targets of this compound?
The compound’s dimethylamino and piperazine moieties suggest activity at dopamine receptors (D3) and serotonergic pathways , based on structural analogs showing receptor antagonism. Radioligand displacement assays (e.g., [³H]spiperone binding) are used to quantify affinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data (e.g., in vitro vs. in vivo efficacy)?
- Structural modifications : Altering the phenylethyl linker length or substituents (e.g., replacing methoxy with nitro groups) to improve bioavailability .
- Pharmacokinetic profiling : Assess metabolic stability via liver microsome assays and blood-brain barrier penetration using PAMPA .
- In vivo models : Compare pharmacokinetic parameters (t₁/₂, Cmax) in rodents to identify discrepancies in absorption or metabolism .
Q. What methodologies are effective for impurity profiling during synthesis?
- HPLC with UV/vis detection : Monitor reaction progress and isolate byproducts (e.g., column: C18, mobile phase: acetonitrile/water gradient).
- TLC validation : Use silica gel plates (e.g., Rf = 0.5 in 10% MeOH/CH₂Cl₂) to track intermediates .
- Recrystallization : Purify crude products using chloroform/ethanol mixtures to remove unreacted starting materials .
Q. How can computational tools guide the design of derivatives with enhanced activity?
- Molecular docking : Simulate binding to D3 receptors (PDB: 3PBL) to prioritize substituents improving hydrophobic interactions .
- QSAR modeling : Correlate substituent electronegativity (e.g., Hammett constants) with IC₅₀ values to predict potency .
- ADMET prediction : Use tools like SwissADME to forecast solubility (LogP <3) and cytochrome P450 inhibition risks .
Q. What strategies mitigate toxicity in preclinical development?
- In vitro cytotoxicity screening : MTT assays on HEK293 or HepG2 cells to identify hepatotoxic/nephrotoxic thresholds (IC₅₀ >10 µM) .
- Metabolite identification : LC-MS/MS to detect reactive intermediates (e.g., nitroso derivatives) that may require structural mitigation .
- hERG channel inhibition assays : Patch-clamp studies to assess cardiac safety (IC₅₀ >1 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
